Common EGFR probes like Erlotinib require µM concentrations for full inhibition, risking DMSO toxicity and off-target cross-reactivity in HTS. PD153035 (CAS 153436-54-5) solves this with picomolar affinity, enabling complete receptor blockade at sub-nM levels. • Baseline reference with Ki = 5.2 pM and IC50 = 25-29 pM, approximately 70-100× more potent than Erlotinib. • >1,000,000-fold selectivity over PDGFR and FGFR isolates EGFR-specific signaling in angiogenesis models. • Validated as standard for PET tracer development ([11C]PD153035). Supplied at ≥98% purity; ambient shipping; in stock.
PD153035 (CAS 153436-54-5), also known as AG-1517 or SU-5271, is a highly potent, reversible, ATP-competitive quinazoline derivative engineered for the specific inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Unlike later-generation clinical inhibitors optimized for oral bioavailability or mutant specificities, PD153035 is primarily procured as a premier biochemical tool compound due to its extraordinary picomolar affinity for wild-type EGFR (Ki = 5.2 pM) . For laboratory buyers, assay developers, and medicinal chemists, it serves as the definitive baseline reference standard for establishing maximum kinase suppression in high-throughput screening (HTS) and cellular signaling models .
Substituting PD153035 with clinical-grade EGFR inhibitors like Erlotinib or related tool compounds like AG1478 often compromises assay sensitivity and dynamic range . While Erlotinib and AG1478 possess nanomolar IC50 values (approximately 2 nM and 3 nM, respectively), PD153035 operates in the low picomolar range (IC50 = 25–29 pM), making it roughly 70 to 100 times more potent against wild-type EGFR in cell-free systems. Utilizing a less potent substitute requires higher dosing concentrations to achieve complete receptor blockade, which inadvertently increases the risk of solvent (DMSO) toxicity and off-target kinase cross-reactivity . Procurement of PD153035 ensures researchers can establish an absolute 'zero-activity' baseline at sub-nanomolar concentrations, a critical requirement for validating novel, weaker hit compounds.
In cell-free biochemical assays evaluating wild-type EGFR tyrosine kinase inhibition, PD153035 demonstrates a profound potency advantage over standard clinical inhibitors like Erlotinib . While Erlotinib achieves an IC50 of 2 nM, PD153035 achieves an IC50 of 25–29 pM . This sub-nanomolar efficacy allows assay developers to use significantly lower concentrations of the reference standard.
| Evidence Dimension | Cell-free EGFR Tyrosine Kinase Inhibition (IC50) |
| Target Compound Data | PD153035: 25–29 pM |
| Comparator Or Baseline | Erlotinib: 2 nM |
| Quantified Difference | ~70 to 80-fold higher biochemical potency for PD153035. |
| Conditions | Cell-free isolated EGFR enzyme assay. |
Enables the establishment of a complete inhibition baseline at ultra-low doses, minimizing DMSO solvent artifacts in sensitive biochemical screens.
A major procurement driver for PD153035 is its exceptionally clean selectivity profile against structurally related receptor tyrosine kinases (RTKs) . While it inhibits EGFR at a Ki of 5.2 pM, it shows no significant inhibitory effect on PDGFR, FGFR, CSF-1R, Insulin Receptor (InsR), or Src kinases at concentrations up to 50 μM . This creates a massive experimental window for phenotypic assays.
| Evidence Dimension | Concentration required for target vs. off-target inhibition |
| Target Compound Data | PD153035: Ki = 5.2 pM for EGFR |
| Comparator Or Baseline | PD153035: >50 μM for PDGFR/FGFR/Src |
| Quantified Difference | >1,000,000-fold selectivity window between EGFR and off-target RTKs. |
| Conditions | In vitro kinase selectivity profiling. |
Guarantees that observed phenotypic changes in complex cell models are strictly EGFR-dependent, eliminating confounding variables from parallel growth factor pathways.
When comparing the widely used tool compounds PD153035 and AG1478, PD153035 exhibits superior binding affinity . While AG1478 is an effective EGFR inhibitor with a biochemical IC50 of approximately 3 nM, PD153035's IC50 of 25 pM translates to more robust suppression of EGF-stimulated receptor autophosphorylation in intact A431 human epidermoid carcinoma cells, achieving an IC50 of 14 nM in cellular contexts .
| Evidence Dimension | Biochemical IC50 and Cellular Autophosphorylation Inhibition |
| Target Compound Data | PD153035: Biochemical IC50 = 25 pM; Cellular IC50 = 14 nM |
| Comparator Or Baseline | AG1478: Biochemical IC50 = 3 nM |
| Quantified Difference | PD153035 is >100-fold more potent biochemically than AG1478. |
| Conditions | Intact A431 cell autophosphorylation assay vs. cell-free assay. |
Provides a more rigorous and complete blockade of EGFR signaling in cell-based assays compared to the standard AG1478 alternative.
Proper handling and formulation of PD153035 are critical for assay reproducibility. The compound is entirely insoluble in water but can achieve concentrations up to 10–16.6 mM in anhydrous DMSO . However, moisture contamination in the DMSO drastically reduces solubility, requiring the use of fresh, anhydrous solvent and gentle warming (37°C) or sonication to ensure complete dissolution .
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | PD153035: Up to 16.6 mM in anhydrous DMSO |
| Comparator Or Baseline | Moisture-contaminated DMSO or aqueous buffers: Insoluble / precipitates |
| Quantified Difference | Strict dependence on anhydrous conditions to achieve >10 mM stock concentrations. |
| Conditions | In vitro stock solution preparation. |
Alerts procurement and lab management to the necessity of purchasing high-grade anhydrous DMSO alongside the compound to prevent costly assay failures.
Because of its 5.2 pM Ki and 25 pM IC50, PD153035 is the optimal reference standard for defining the absolute baseline of wild-type EGFR inhibition in biochemical HTS campaigns. It outperforms clinical drugs like Erlotinib by allowing developers to establish 100% kinase suppression at sub-nanomolar concentrations, thereby preserving assay integrity and minimizing solvent interference .
Its >1,000,000-fold selectivity window over PDGFR and FGFR makes PD153035 the compound of choice for isolating EGFR-specific mechanisms in complex tumor microenvironment or angiogenesis models. Researchers procure this compound specifically to ensure that observed cellular responses are not confounded by cross-reactivity with parallel growth factor receptors .
The highly specific 4-anilinoquinazoline core of PD153035 is extensively utilized by radiochemists as a structural foundation for synthesizing carbon-11 ([11C]PD153035) and fluorine-18 PET tracers. Its unmatched affinity for the EGFR ATP-binding pocket makes it an ideal starting material for developing in vivo tumor mapping agents .
Corrosive;Acute Toxic;Irritant